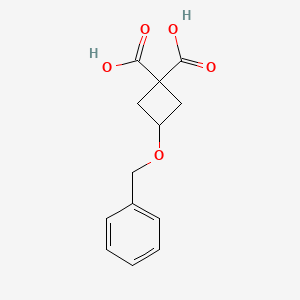

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenylmethoxycyclobutane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRCCQROQBVCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348601 | |

| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84182-46-7 | |

| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid

CAS Number: 84182-46-7

This technical guide provides a comprehensive overview of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid, catering to researchers, scientists, and professionals in drug development. The document details the compound's chemical properties, outlines a probable synthesis pathway, and discusses its potential, though currently limited, role in biological contexts.

Chemical and Physical Properties

This compound is a white solid compound with a molecular formula of C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol .[1][2] It is classified as a dicarboxylic acid and is characterized by a cyclobutane ring substituted with a benzyloxy group and two carboxylic acid functional groups.

| Property | Value | Reference |

| CAS Number | 84182-46-7 | [1][2] |

| Molecular Formula | C₁₃H₁₄O₅ | [1][2] |

| Molecular Weight | 250.25 g/mol | [1][2] |

| Appearance | White Solid | |

| Purity | Typically ≥97% | [1] |

Synthesis Pathway

A general experimental protocol for the hydrolysis of a related compound, diethyl 1,1-cyclobutanedicarboxylate, is available and can be adapted.[5][6] This suggests a two-step process:

-

Formation of the Diethyl Ester: Alkylation of diethyl malonate with a suitable 1,3-dihalopropane followed by the introduction of the benzyloxy group.

-

Hydrolysis to the Dicarboxylic Acid: Saponification of the resulting diethyl ester using a strong base, such as potassium hydroxide, followed by acidification.

Below is a diagram illustrating the proposed synthetic workflow.

References

- 1. This compound 97% | CAS: 84182-46-7 | AChemBlock [achemblock.com]

- 2. 3-Benzyloxycyclobutane-1,1-dicarboxylic acid AldrichCPR 84182-46-7 [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 3-BENZYLOXYCYCLOBUTANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 54166-15-3 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid: Molecular Structure and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information from analogous structures and established chemical principles to offer a detailed profile for researchers and drug development professionals. The guide covers its chemical and physical properties, a proposed synthesis protocol, predicted spectroscopic characteristics, and a discussion of its potential role in medicinal chemistry, particularly in the context of enzyme inhibition.

Molecular Structure and Properties

This compound is a disubstituted cyclobutane derivative. The rigid, puckered structure of the cyclobutane ring provides a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry.[1][2] The benzyloxy group introduces a bulky aromatic moiety, while the geminal dicarboxylic acid groups provide sites for further chemical modification or interaction with biological targets.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 84182-46-7 | |

| Molecular Formula | C₁₃H₁₄O₅ | |

| Molecular Weight | 250.25 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 3-(Phenylmethoxy)cyclobutane-1,1-dicarboxylic acid | |

| SMILES | C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2 | [3] |

| InChI | InChI=1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | [3] |

| Predicted XlogP | 1.2 | [3] |

| Predicted Hydrogen Bond Donor Count | 2 | |

| Predicted Hydrogen Bond Acceptor Count | 5 |

Synthesis Protocol

The proposed synthesis involves a multi-step process starting from the nucleophilic substitution reaction of a protected dibromo-propane derivative with a malonic ester, followed by deprotection, hydrolysis, and subsequent functional group manipulations.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. In a three-necked flask under an inert atmosphere, sodium hydride is suspended in anhydrous DMF. Diisopropyl malonate is added dropwise at a controlled temperature. Subsequently, 3-dibromo-2,2-dimethoxypropane is added, and the reaction mixture is heated to reflux. After completion, the reaction is quenched, and the product is extracted.[4]

-

Step 2: Synthesis of 3-Oxocyclobutane-1,1-dicarboxylic acid. The protected cyclobutane intermediate from Step 1 is subjected to acidic hydrolysis to remove the dimethoxy and isopropyl protecting groups, yielding 3-oxocyclobutane-1,1-dicarboxylic acid.

-

Step 3: Synthesis of 3-Hydroxycyclobutane-1,1-dicarboxylic acid. The keto group of 3-oxocyclobutane-1,1-dicarboxylic acid is selectively reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding hydroxyl derivative.

-

Step 4: Synthesis of this compound. The hydroxyl group is then benzylated using benzyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent like THF to yield the final product.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).- Methylene protons of the benzyl group (singlet, ~4.5 ppm).- Protons on the cyclobutane ring (multiplets, ~2.0-3.5 ppm).- Carboxylic acid protons (broad singlet, >10 ppm). |

| ¹³C NMR | - Carbonyl carbons of the carboxylic acids (~175 ppm).- Aromatic carbons of the benzyl group (~127-138 ppm).- Methylene carbon of the benzyl group (~70 ppm).- Carbons of the cyclobutane ring (~30-50 ppm). |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimers (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acids (~1700 cm⁻¹).[5]- C-O stretches from the ether and carboxylic acids (~1000-1300 cm⁻¹).[5]- Aromatic C-H stretches (~3000-3100 cm⁻¹). |

| Mass Spectrometry | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable.- Common fragmentation patterns would include the loss of the benzyl group, carboxylic acid groups, and cleavage of the cyclobutane ring.[6][7][8] |

Potential Applications in Drug Discovery

The cyclobutane scaffold is increasingly recognized for its favorable properties in drug design. Its rigid conformation can pre-organize substituents for optimal binding to a biological target, potentially leading to enhanced potency and selectivity.[1][2][9]

Role as an Enzyme Inhibitor

Cyclobutane derivatives have been successfully developed as inhibitors for various enzymes, notably Janus kinases (JAKs).[10][11] The constrained nature of the cyclobutane ring can position pharmacophoric groups in specific orientations to interact with key residues in an enzyme's active site.

The dicarboxylic acid functionality of this compound could serve as a key interaction point with polar residues in an enzyme active site, or it could be a handle for further derivatization to explore structure-activity relationships (SAR). The benzyloxy group can occupy a hydrophobic pocket, contributing to binding affinity.

Improving Pharmacokinetic Properties

The incorporation of a cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites of metabolism.[9] Furthermore, the three-dimensional nature of the scaffold can improve solubility and other physicochemical properties, which are critical for oral bioavailability.[12]

Conclusion

This compound represents a molecule with significant potential for applications in medicinal chemistry and drug discovery. Its rigid cyclobutane core, combined with the benzyloxy and dicarboxylic acid functionalities, provides a versatile platform for the design of novel therapeutics. While further experimental characterization is required, the information presented in this guide, based on related structures and established principles, offers a solid foundation for researchers interested in exploring the utility of this and similar cyclobutane derivatives. The strategic use of such scaffolds holds promise for the development of next-generation enzyme inhibitors and other targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-benzyloxycyclobutane-1,1-dicarboxylic acid (C13H14O5) [pubchemlite.lcsb.uni.lu]

- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. longdom.org [longdom.org]

- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 11. BRPI0909040B8 - azetidine and cyclobutane derivatives, their uses, and composition - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Properties of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid. This compound is of significant interest to the medicinal chemistry and drug discovery sectors as a versatile building block. The benzyloxy group serves as a protected hydroxyl functionality, while the gem-dicarboxylic acid moiety offers a handle for various chemical transformations, including decarboxylation, esterification, and amidation. This document details a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its chemical reactivity, supported by data from analogous structures. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Cyclobutane derivatives are crucial structural motifs in a variety of biologically active molecules and approved pharmaceuticals. The rigid, puckered conformation of the cyclobutane ring can impart unique pharmacological properties, offering advantages in potency, selectivity, and pharmacokinetic profiles. This compound is a valuable synthetic intermediate that combines the features of a protected hydroxyl group with a reactive dicarboxylic acid on a cyclobutane scaffold. This makes it an attractive precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 84182-46-7 | [1][3] |

| Molecular Formula | C₁₃H₁₄O₅ | [1][3] |

| Molecular Weight | 250.25 g/mol | [1][3] |

| Appearance | White solid | [2] |

| Melting Point | ca. 164 °C | [2] |

| Boiling Point (Predicted) | 465.7 ± 45.0 °C | [2] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 3.04 ± 0.50 | [2] |

| SMILES | O=C(O)C1(C(=O)O)CC(OCC2=CC=CC=C2)C1 | [1] |

| InChI | 1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | [3] |

Synthesis

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (e.g., 3-5 eq.).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 1-2 with concentrated hydrochloric acid at 0 °C.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ 10.0-12.0 (br s, 2H, -COOH), δ 7.2-7.4 (m, 5H, Ar-H), δ 4.5 (s, 2H, -OCH₂Ph), δ 3.8-4.0 (m, 1H, -CH-O-), δ 2.5-2.8 (m, 4H, cyclobutane-H) |

| ¹³C NMR | δ 175-180 (C=O), δ 137-139 (Ar-C), δ 127-129 (Ar-CH), δ 70-72 (-OCH₂Ph), δ 68-70 (-CH-O-), δ 50-55 (quaternary C), δ 30-35 (cyclobutane-CH₂) |

| FTIR (cm⁻¹) | 3300-2500 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 3000-2850 (C-H stretch, aliphatic), 1720-1680 (strong, C=O stretch), 1600, 1495, 1450 (C=C stretch, aromatic), 1300-1200 (C-O stretch), 1100-1050 (C-O stretch, ether) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 249.08 |

Chemical Reactivity

The chemical reactivity of this compound is governed by its three main functional components: the dicarboxylic acid moiety, the cyclobutane ring, and the benzyloxy group.

References

Unraveling the Nomenclature of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid is, in fact, This compound itself.[1] In this case, the common name aligns with the systematic naming conventions of IUPAC.

An alternative systematic name for this chemical is 3-(phenylmethoxy)cyclobutane-1,1-dicarboxylic acid .[2] This name arises from treating the "benzyloxy" group as a "phenylmethoxy" substituent. Both names accurately describe the molecule's structure according to IUPAC rules.

Structural Breakdown:

-

Cyclobutane: The core of the molecule is a four-carbon ring.

-

-1,1-dicarboxylic acid: This indicates that two carboxylic acid (-COOH) groups are attached to the same carbon atom, designated as position 1 on the cyclobutane ring.

-

3-(benzyloxy): At the third carbon atom of the cyclobutane ring, there is a benzyloxy substituent (-OCH₂C₆H₅). This group consists of a benzyl group (a benzene ring attached to a CH₂ group) linked to the cyclobutane ring via an oxygen atom.

Chemical databases and suppliers consistently list "this compound" as the IUPAC name for the compound with the CAS number 84182-46-7.[1][2][3]

While the request included specifications for a detailed technical guide with experimental protocols and data visualization, such a document cannot be generated for a chemical name alone. The provided information strictly pertains to the IUPAC nomenclature of the specified compound.

References

Synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step sequence, commencing with the formation of the cyclobutane ring, followed by functional group manipulations to introduce the benzyloxy moiety, and culminating in the hydrolysis of the ester groups. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes a visualization of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step process. The logical workflow begins with the construction of the cyclobutane-1,1-dicarboxylate core, followed by the introduction of a hydroxyl group at the 3-position. This hydroxyl group then serves as a handle for the introduction of the benzyloxy group via a Williamson ether synthesis. The final step involves the hydrolysis of the diethyl ester to yield the target dicarboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This procedure is adapted from established methods for the alkylation of diethyl malonate.[1][2]

Reaction: Diethyl malonate reacts with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base to form diethyl 1,1-cyclobutanedicarboxylate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl malonate is added to the flask.

-

1,3-Dihalopropane is then added dropwise to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure diethyl 1,1-cyclobutanedicarboxylate.

| Parameter | Value |

| Reactants | Diethyl malonate, 1,3-Dihalopropane, Sodium ethoxide |

| Solvent | Absolute Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 50-60% |

Step 2: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

This step involves the reduction of a 3-oxo precursor, which can be synthesized through various reported methods. The following is a general procedure for the reduction.

Reaction: Diethyl 3-oxocyclobutane-1,1-dicarboxylate is reduced using a suitable reducing agent, such as sodium borohydride, to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Procedure:

-

Diethyl 3-oxocyclobutane-1,1-dicarboxylate is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

The flask is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction is stirred at 0°C for a specified time and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification is achieved by column chromatography on silica gel.

| Parameter | Value |

| Reactant | Diethyl 3-oxocyclobutane-1,1-dicarboxylate |

| Reagent | Sodium borohydride |

| Solvent | Methanol or Ethanol |

| Temperature | 0°C to room temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | High |

Step 3: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (Williamson Ether Synthesis)

This key step introduces the benzyloxy group onto the cyclobutane ring. The procedure is based on the general principles of the Williamson ether synthesis.[3][4][5][6]

Reaction: The hydroxyl group of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is deprotonated by a strong base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide to form the benzyl ether.

Procedure:

-

To a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate in an anhydrous aprotic solvent (e.g., THF or DMF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C.

-

The mixture is stirred at this temperature for a period to allow for the formation of the alkoxide.

-

Benzyl bromide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours or overnight until completion (monitored by TLC).

-

The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Parameter | Value |

| Reactants | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, Benzyl bromide |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous THF or DMF |

| Temperature | 0°C to room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 50-95% (general for Williamson ether synthesis) |

Step 4: Synthesis of this compound

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.[1]

Reaction: Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is hydrolyzed under basic conditions, followed by acidification to yield the final product.

Procedure:

-

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated to reflux for several hours.

-

After cooling, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and acidified to a low pH (e.g., pH 1-2) with a strong acid (e.g., concentrated HCl).

-

The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

If no precipitate forms, the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield the product.

| Parameter | Value |

| Reactant | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate |

| Reagent | Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Typical Yield | High |

Concluding Remarks

This technical guide outlines a robust and adaptable synthetic route to this compound. The described protocols are based on well-established chemical transformations and can be optimized for specific laboratory or industrial settings. Researchers and drug development professionals can utilize this information to access this important chemical intermediate for their synthetic endeavors. Careful monitoring of each reaction step and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Starting Materials for 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details two viable synthetic pathways, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted cyclobutane derivative whose rigid four-membered ring structure is of significant interest in the design of novel therapeutic agents. The benzyloxy group offers a versatile handle for further functionalization or can act as a key pharmacophoric element. The geminal dicarboxylic acid moiety provides a means to introduce diverse functionalities, modulate physicochemical properties, or act as a bioisostere for other chemical groups. Understanding the synthesis of this core structure is crucial for its application in drug discovery and development.

Synthetic Strategies

Two primary retrosynthetic approaches have been identified for the synthesis of this compound. Both strategies converge on the formation of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate as a key intermediate, which is subsequently hydrolyzed to the target diacid.

Route A focuses on the construction of the cyclobutane ring by reacting a pre-functionalized C3-building block bearing the benzyloxy group with a malonic ester.

Route B involves the formation of a 3-oxocyclobutane intermediate, followed by reduction and benzylation to introduce the desired benzyloxy substituent.

The following sections provide a detailed examination of the starting materials and experimental procedures for each route.

Route A: Cyclization with a Benzyloxy-Substituted 1,3-Dihalopropane

This approach is a direct and efficient method for constructing the target cyclobutane ring system. The key steps involve the preparation of a 2-(benzyloxy)-1,3-dihalopropane, followed by a nucleophilic substitution reaction with diethyl malonate.

Diagram of Synthetic Workflow: Route A

Caption: Workflow for the synthesis of this compound via Route A.

Starting Materials for Route A

| Starting Material | Supplier (Example) | CAS Number | Key Considerations |

| Glycerol | Sigma-Aldrich | 56-81-5 | Anhydrous conditions are preferred for the initial benzylation step. |

| Benzyl Bromide | Alfa Aesar | 100-39-0 | Lachrymator; handle in a well-ventilated fume hood. |

| Phosphorus Tribromide | Acros Organics | 7789-60-8 | Reacts violently with water; handle with care under anhydrous conditions. |

| Diethyl Malonate | TCI | 105-53-3 | Ensure purity, as residual acidity can affect the initial deprotonation. |

| Sodium | Sigma-Aldrich | 7440-23-5 | Highly reactive with water and alcohols; handle with extreme care. |

| Ethanol (Absolute) | Fisher Scientific | 64-17-5 | Must be anhydrous for the preparation of sodium ethoxide. |

| Potassium Hydroxide | J.T. Baker | 1310-58-3 | Corrosive; handle with appropriate personal protective equipment. |

| Hydrochloric Acid | VWR | 7647-01-0 | Corrosive; handle with care. |

Experimental Protocols for Route A

Step 1: Synthesis of 2-(Benzyloxy)-1,3-dibromopropane

This intermediate can be synthesized from glycerol in a two-step process involving initial benzylation of the secondary hydroxyl group followed by bromination of the primary hydroxyl groups. A more direct, analogous procedure starts from diethyl benzylmalonate.[1]

-

Preparation of 2-Benzyl-1,3-propanediol: Diethyl benzylmalonate (100 g) is added dropwise to a stirred suspension of lithium aluminum hydride (12 g) in anhydrous diethyl ether (300 mL) at 0°C under an inert atmosphere. The reaction mixture is then stirred overnight at room temperature. The reaction is carefully quenched, and the product is extracted to yield 2-benzyl-1,3-propanediol.[1]

-

Bromination: To the crude 2-benzyl-1,3-propanediol (44 g), phosphorus tribromide (26 mL) is added dropwise while stirring at 75°C. After the initial vigorous reaction subsides, the temperature is raised to 100°C and maintained overnight. The cooled mixture is poured into ice water and extracted with diethyl ether. The organic extracts are washed, dried, and concentrated. The crude product is then distilled under vacuum to afford 2-benzyl-1,3-dibromopropane.[1]

Note: For the synthesis of 2-(benzyloxy)-1,3-dibromopropane, a similar procedure would be followed, starting with a precursor where the benzyl group is attached via an ether linkage.

Step 2: Synthesis of Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate

This procedure is adapted from the synthesis of diethyl 1,1-cyclobutanedicarboxylate.[2][3]

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add small pieces of sodium (2.0 gram atoms) to absolute ethanol (800 mL) under an inert atmosphere.

-

Cyclization Reaction: To a separate three-necked flask, add diethyl malonate (1.0 mole) and 2-(benzyloxy)-1,3-dibromopropane (1.05 moles). Heat the mixture to 60-65°C with vigorous stirring. Slowly add the freshly prepared sodium ethoxide solution, maintaining the reaction temperature. After the addition is complete, continue heating for approximately 2 hours.

-

Work-up and Purification: After cooling, water is added to dissolve the sodium bromide precipitate. The ethanol is removed by distillation. The product is then isolated by extraction with diethyl ether. The combined organic layers are dried and concentrated. The crude diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is purified by vacuum distillation.

Step 3: Hydrolysis to this compound

This is a standard saponification procedure.[2]

-

Saponification: The diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is refluxed for 2 hours with a solution of potassium hydroxide (112 g) in ethanol (200 mL).

-

Isolation of the Diacid Salt: Most of the ethanol is removed by distillation, and the remaining mixture is evaporated to dryness.

-

Acidification and Extraction: The residue is dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid. The precipitated dicarboxylic acid is then extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product. The crude product can be further purified by recrystallization.

Route B: Synthesis via a 3-Oxocyclobutane Intermediate

This alternative pathway involves the initial formation of a 3-oxocyclobutane ring, which is then functionalized to introduce the benzyloxy group.

Diagram of Synthetic Workflow: Route B

Caption: Workflow for the synthesis of this compound via Route B.

Starting Materials for Route B

| Starting Material | Supplier (Example) | CAS Number | Key Considerations |

| 1,3-Dichloro-2-propanone | TCI | 534-07-6 | Highly toxic and lachrymatory; handle with extreme caution in a fume hood. |

| Diethyl Malonate | TCI | 105-53-3 | Ensure purity. |

| Sodium Borohydride | Sigma-Aldrich | 16940-66-2 | Reacts with water and protic solvents to release hydrogen gas. |

| Sodium Hydride | Acros Organics | 7646-69-7 | Flammable solid, reacts violently with water. Handle under inert atmosphere. |

| Benzyl Bromide | Alfa Aesar | 100-39-0 | Lachrymator; handle in a well-ventilated fume hood. |

| Potassium Hydroxide | J.T. Baker | 1310-58-3 | Corrosive. |

| Hydrochloric Acid | VWR | 7647-01-0 | Corrosive. |

Experimental Protocols for Route B

Step 1: Synthesis of Diethyl 3-Oxocyclobutane-1,1-dicarboxylate

The synthesis of this intermediate can be achieved by the reaction of 1,3-dihalo-2-propanone with diethyl malonate in the presence of a base.

-

Reaction Setup: In a three-necked flask, prepare a solution of sodium ethoxide in absolute ethanol as described in Route A.

-

Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate dropwise at a controlled temperature. Subsequently, add a solution of 1,3-dichloro-2-propanone in ethanol dropwise, maintaining a low temperature to control the exothermic reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up similarly to Route A, Step 2, involving neutralization, extraction, and purification by vacuum distillation to yield diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Step 2: Reduction to Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

This is a standard ketone reduction.

-

Reduction: Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate in a suitable solvent such as ethanol or methanol at 0°C. Add sodium borohydride portion-wise with stirring.

-

Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of a weak acid (e.g., acetic acid or dilute HCl). The solvent is removed under reduced pressure, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Step 3: Benzylation of Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

This is a Williamson ether synthesis.

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0°C and add a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate in anhydrous THF dropwise.

-

Benzylation: After the evolution of hydrogen gas ceases, add benzyl bromide dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.

Step 4: Hydrolysis to this compound

The hydrolysis is carried out using the same procedure as described in Route A, Step 3.

Data Summary

The following table summarizes the key quantitative data for the synthesis of intermediates and the final product. Yields are representative and may vary based on reaction scale and optimization.

| Compound | Synthetic Route | Step | Typical Yield (%) |

| 2-Benzyl-1,3-dibromopropane | A | 1 | ~60-70% (from diol) |

| Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate | A | 2 | ~50-60% |

| This compound | A | 3 | >90% |

| Diethyl 3-Oxocyclobutane-1,1-dicarboxylate | B | 1 | ~40-50% |

| Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate | B | 2 | >90% |

| Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate | B | 3 | ~70-80% |

| This compound | B | 4 | >90% |

Conclusion

This technical guide has outlined two robust synthetic pathways for the preparation of this compound. Route A offers a more direct cyclization approach, provided the substituted 1,3-dihalopropane is accessible. Route B provides a more convergent strategy where the cyclobutane core is first constructed and then functionalized. The choice of route will depend on the availability of starting materials, scalability, and the specific requirements of the research or development program. The detailed protocols and data presented herein are intended to provide a solid foundation for the successful synthesis of this important chemical building block.

References

Spectroscopic and Synthetic Profile of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted spectroscopic data derived from the analysis of its constituent functional groups and analogous molecular structures. This guide is intended to support research and development activities where this molecule may be of interest.

Chemical Identity

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 84182-46-7[1][2] |

| Molecular Formula | C₁₃H₁₄O₅[1][2] |

| Molecular Weight | 250.25 g/mol [1] |

| Canonical SMILES | C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2[3] |

| InChI Key | LYRCCQROQBVCRV-UHFFFAOYSA-N[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Predicted spectrum in CDCl₃, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 2H | -COOH |

| ~7.35 | Multiplet | 5H | Ar-H |

| ~4.50 | Singlet | 2H | -O-CH₂ -Ph |

| ~4.10 | Quintet | 1H | CH -O |

| ~2.80 - 2.60 | Multiplet | 4H | Cyclobutane -CH₂ - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Predicted spectrum in CDCl₃, 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -C OOH |

| ~138 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~72 | -O-C H₂-Ph |

| ~68 | C H-O |

| ~55 | C (COOH)₂ |

| ~35 | Cyclobutane -C H₂- |

Mass Spectrometry (MS)

| Ionization Mode | Predicted m/z | Fragment |

| ESI- | [M-H]⁻: 249.0768 | Deprotonated molecule |

| ESI- | [M-H-CO₂]⁻: 205.0869 | Loss of carbon dioxide |

| ESI- | [M-H-H₂O]⁻: 231.0662 | Loss of water |

| ESI+ | [M+H]⁺: 251.0914 | Protonated molecule |

| ESI+ | [M+Na]⁺: 273.0733 | Sodium adduct |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| 1740-1690 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1600, 1495 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 1100-1000 | Strong | C-O stretch (Ether) |

Experimental Protocols

Step 1: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

This step involves the reaction of diethyl malonate with a suitable 1,3-disubstituted cyclobutane derivative. A possible precursor, 1,3-dibromo-2-(benzyloxy)propane, could be synthesized from epichlorohydrin and benzyl alcohol, followed by bromination.

-

To a solution of sodium ethoxide (2.1 equivalents) in anhydrous ethanol, add diethyl malonate (2.0 equivalents) dropwise at 0 °C.

-

After stirring for 30 minutes, add a solution of 1,3-dibromo-2-(benzyloxy)propane (1.0 equivalent) in anhydrous ethanol.

-

The reaction mixture is then heated to reflux for 12-18 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.

Step 2: Hydrolysis to this compound

This final step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

-

Dissolve the diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizations

Plausible Synthetic Workflow

Caption: Plausible two-step synthesis of the target compound.

Structural-Spectroscopic Correlation

References

An In-depth Technical Guide on the 1H NMR of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid. This document outlines the expected spectral data, a plausible experimental protocol for its synthesis and NMR analysis, and a visualization of the molecular structure with its proton environments.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to exhibit complex multiplets for the cyclobutane ring protons due to restricted conformational flexibility and complex spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the benzyloxy substituent.

Below is a table summarizing the predicted 1H NMR spectral data for the title compound. These predictions are based on established principles of NMR spectroscopy and data from structurally related cyclobutane derivatives.[1][2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-3 | ~4.2 - 4.5 | Multiplet | 1H | Jvicinal, Jgeminal |

| H-2, H-4 | ~2.5 - 2.9 | Multiplet | 4H | Jvicinal, Jgeminal |

| -CH2- (Benzyl) | ~4.5 | Singlet | 2H | - |

| Aromatic (Phenyl) | ~7.2 - 7.4 | Multiplet | 5H | Jortho, Jmeta, Jpara |

| -COOH | ~10 - 12 | Broad Singlet | 2H | - |

Experimental Protocols

The following sections describe a plausible synthetic route and the methodology for acquiring the 1H NMR spectrum of this compound.

Synthesis of this compound

This synthesis is adapted from methods for preparing similar cyclobutane derivatives.[4][5][6]

-

Step 1: Synthesis of Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate.

-

To a solution of sodium ethoxide in ethanol, add diethyl malonate.

-

Slowly add 1-bromo-3-(benzyloxy)cyclobutane to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is quenched with water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diethyl ester.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the crude diethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for several hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate forms.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

1H NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can affect the chemical shift of the acidic protons.

-

Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T1 value to ensure accurate integration.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the different proton environments, which correspond to the signals in the 1H NMR spectrum.

References

- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹³C NMR of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹³C NMR spectrum based on established chemical shift theory and data from structurally analogous compounds. This guide includes a comprehensive table of predicted chemical shifts, a detailed experimental protocol for acquiring such data, and a logical workflow for NMR-based structural elucidation. The information is intended to support researchers in the identification, characterization, and quality control of this and related chemical entities.

Introduction

This compound is a substituted cyclobutane derivative incorporating a gem-dicarboxylic acid moiety and a benzyloxy substituent. As a synthetic building block, its unambiguous structural confirmation is critical. ¹³C NMR spectroscopy is a primary analytical technique for determining the carbon framework of organic molecules.[1] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) providing information about its electronic environment.[2] This guide serves as a practical reference for the expected ¹³C NMR characteristics of the title compound.

Predicted ¹³C NMR Spectral Data

The chemical shifts for this compound have been predicted by analyzing the substituent effects on the cyclobutane core. The prediction is based on reference data from cyclobutane (signal at 22.4 ppm)[3], diethyl 1,1-cyclobutanedicarboxylate[4], and benzyl ethyl ether[5].

The key substituent effects considered are:

-

Gem-dicarboxylic acid group at C1: This group strongly deshields the quaternary carbon C1.

-

Benzyloxy group at C3: The electronegative oxygen atom significantly deshields the attached carbon (C3, α-effect) and moderately deshields the adjacent carbons (C2/C4, β-effect).

-

Phenyl and Benzyl Carbons: These carbons exhibit characteristic shifts for a benzyloxy moiety.

The predicted chemical shifts for each unique carbon atom are summarized in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Proton-Coupled) | Rationale for Prediction |

| C=O (Carboxylic Acids) | ~175 | Singlet (s) | Typical range for carboxylic acid carbonyls (165-185 ppm). |

| C1 (Quaternary) | ~55 | Singlet (s) | Deshielded by two carboxylic acid groups. Based on diethyl cyclobutane-1,1-dicarboxylate. |

| C2 / C4 (Methylene) | ~35 | Triplet (t) | β-effect from both the C1-dicarboxyl and C3-benzyloxy groups. |

| C3 (Methine) | ~75 | Doublet (d) | Strong deshielding (α-effect) from the directly attached ether oxygen. |

| -O-C H₂-Ph (Benzylic) | ~71 | Triplet (t) | Typical value for a benzylic ether carbon. |

| C -ipso (Aromatic) | ~138 | Singlet (s) | Quaternary aromatic carbon attached to the -CH₂O- group. |

| C -ortho (Aromatic) | ~129 | Doublet (d) | Aromatic CH carbons ortho to the substituent. |

| C -meta (Aromatic) | ~128 | Doublet (d) | Aromatic CH carbons meta to the substituent. |

| C -para (Aromatic) | ~128.5 | Doublet (d) | Aromatic CH carbon para to the substituent. |

Note: Predictions are for a standard deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a standard operating procedure for the acquisition of a high-quality, proton-decoupled ¹³C NMR spectrum for the title compound.

3.1. Sample Preparation

-

Mass Measurement: Accurately weigh 15-25 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the presence of carboxylic acid protons. Chloroform-d (CDCl₃) with a drop of methanol-d₄ can also be used.

-

Dissolution: Transfer the solid sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a clear, homogeneous solution.

3.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the carbon probe and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters (Typical for 400 MHz):

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quantitative analysis but is not essential for routine identification.[6]

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio. Perform the Fourier Transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption peaks. Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and label all significant peaks in the spectrum.

Logical and Experimental Workflows

Effective structural elucidation using NMR spectroscopy follows a logical progression from sample preparation to final data interpretation. The following diagrams illustrate the key workflows.

Caption: Experimental workflow for ¹³C NMR analysis.

The relationship between different NMR experiments and the information they provide is crucial for complete structural assignment. While a 1D ¹³C spectrum is powerful, it is often used in conjunction with other experiments.

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

This guide provides a robust, predicted ¹³C NMR dataset for this compound, grounded in established spectroscopic principles. The detailed experimental protocol offers a clear path for researchers to acquire high-quality empirical data. The provided workflows illustrate the logical steps necessary for sample analysis and data interpretation. This document should serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound and its structural analogs, facilitating more efficient and accurate research and development.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR spectrum [chemicalbook.com]

- 5. BENZYL ETHYL ETHER(539-30-0) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

Purity Analysis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid, a key building block in medicinal chemistry and drug development. This document outlines potential synthetic routes, identifies likely impurities, and details robust analytical techniques for the accurate determination of purity and impurity profiles.

Introduction

This compound is a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications. The stereochemistry and functionality of the cyclobutane ring, combined with the benzyloxy protecting group, make it a versatile intermediate. Ensuring the chemical purity of this compound is paramount for the reliability and reproducibility of subsequent synthetic steps and for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a systematic approach to the purity analysis of this molecule, encompassing chromatographic and spectroscopic techniques.

Potential Synthetic Pathway and Associated Impurities

A plausible synthetic route for this compound is hypothesized to involve the synthesis of a 3-hydroxycyclobutane-1,1-dicarboxylic acid precursor, followed by a Williamson ether synthesis to introduce the benzyloxy group.

dot

Caption: Plausible synthetic pathway for this compound.

Based on this proposed synthesis, a range of potential impurities could be present in the final product. These include:

-

Starting Materials: Unreacted 3-hydroxycyclobutane-1,1-dicarboxylic acid, benzyl bromide, and diethyl malonate.

-

Intermediates: Incompletely hydrolyzed diethyl 1,1-cyclobutanedicarboxylate.

-

By-products: Dibenzyl ether (from the self-condensation of benzyl bromide), and over-alkylation or elimination products.

-

Solvents and Reagents: Residual solvents used in the synthesis and purification steps.

A thorough purity analysis must be capable of separating and quantifying the target molecule from these potential impurities.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended to ensure a comprehensive purity assessment. This includes High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reverse-phase HPLC method is suitable for the separation of this compound from its potential impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring of the benzyloxy group absorbs, typically around 254 nm.

-

Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a suitable solvent.

Data Presentation:

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Value |

| Retention Time (Main Peak) | 8.5 min |

| Area % (Main Peak) | 99.5% |

| Known Impurity 1 (retention time) | 5.2 min (0.2%) |

| Known Impurity 2 (retention time) | 10.1 min (0.1%) |

| Unknown Impurities (total area %) | 0.2% |

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Data Processing: Integrate the signals of the analyte and the internal standard.

Purity Calculation:

The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard

Data Presentation:

| Parameter | Analyte | Internal Standard (Maleic Acid) |

| Weight (mg) | 10.25 | 5.12 |

| Molecular Weight ( g/mol ) | 250.25 | 116.07 |

| Signal Integral | 2.00 (benzylic CH2) | 1.00 (olefinic CH) |

| Number of Protons | 2 | 2 |

| Purity of Internal Standard (%) | - | 99.9% |

| Calculated Purity (%) | 99.2% | - |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and quantification of trace-level impurities. The high selectivity and sensitivity of this technique allow for the characterization of unknown peaks observed in the HPLC analysis.

Experimental Protocol:

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatographic Conditions: Similar to the HPLC method described above.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

-

MS/MS Analysis: For identified impurities, multiple reaction monitoring (MRM) can be used for highly selective quantification. For unknown impurities, product ion scans can provide structural information.

Data Presentation:

| Impurity | Retention Time (min) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Proposed Structure |

| 1 | 5.2 | 249.07 | 205.08, 91.05 | 3-Hydroxycyclobutane-1,1-dicarboxylic acid |

| 2 | 12.8 | 197.08 | 153.09, 91.05 | Dibenzyl ether |

Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a chemical compound like this compound.

dot

Caption: A general workflow for the purity analysis of a chemical compound.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its suitability for use in research and drug development. A combination of HPLC for routine purity assessment, qNMR for absolute purity determination, and LC-MS/MS for impurity identification provides a robust and comprehensive analytical strategy. By implementing the detailed methodologies and workflows outlined in this guide, researchers and scientists can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the development of safe and effective new medicines.

The Rise of the Ring: A Technical Guide to the Discovery of Novel Cyclobutane Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling strategy for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the discovery of novel cyclobutane dicarboxylic acids, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. We present detailed experimental protocols for key synthetic methodologies and summarize quantitative biological data to facilitate comparison and guide future research endeavors.

I. Synthetic Strategies for Novel Cyclobutane Dicarboxylic Acids

The construction of the sterically demanding cyclobutane core requires specialized synthetic approaches. Two prominent methods have proven particularly effective for the synthesis of novel cyclobutane dicarboxylic acids: [2+2] photocycloaddition and multi-step synthesis from substituted cyclobutanones.

[2+2] Photocycloaddition of Cinnamic Acids

The [2+2] photocycloaddition of cinnamic acid derivatives stands as a powerful and atom-economical method for the direct formation of the cyclobutane ring. This reaction, typically carried out in the solid state, leverages the crystal packing of the reactants to control the stereochemical outcome of the product.

Experimental Protocol: Solid-State Photodimerization of trans-Cinnamic Acid

This protocol describes a general procedure for the synthesis of β-truxinic acid, a diphenylcyclobutane-1,3-dicarboxylic acid, via the solid-state photodimerization of trans-cinnamic acid.

Materials:

-

trans-Cinnamic acid

-

A suitable solvent for crystallization (e.g., ethanol, water)

-

High-pressure mercury vapor lamp or other suitable UV light source (λ > 290 nm)

-

Quartz reaction vessel

Procedure:

-

Crystallization: A metastable crystalline form of trans-cinnamic acid is prepared by rapid crystallization from a chosen solvent. The specific polymorph obtained is crucial for the topochemical control of the reaction.

-

Irradiation: The crystalline trans-cinnamic acid is placed in a quartz vessel and irradiated with a high-pressure mercury vapor lamp. The reaction is monitored by techniques such as solid-state NMR or HPLC to determine the extent of conversion.

-

Isolation: Upon completion of the reaction, the resulting solid, primarily composed of β-truxinic acid, is collected.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure cyclobutane dicarboxylic acid.

A template-directed approach using 1,8-dihydroxynaphthalene as a covalent template has been developed for the selective homo- and heterodimerization of various cinnamic acid derivatives in the solid state, offering high yields and diastereoselectivity.

Multi-step Synthesis of 1,3-Disubstituted Cyclobutane Analogs

For more complex substitution patterns, a multi-step approach is often necessary. The synthesis of 1,3-disubstituted cyclobutane analogs of the potent anticancer agent combretastatin A4 exemplifies this strategy.

Experimental Protocol: Synthesis of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4

This synthesis involves the key steps of Grignard addition to a cyclobutanone and subsequent deoxygenation.

Materials:

-

Isovaniline-derived cyclobutanone derivative

-

3,4,5-trimethoxyphenylmagnesium bromide (Grignard reagent)

-

Reducing agent for deoxygenation (e.g., triethylsilane and trifluoroacetic acid)

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents

Procedure:

-

Grignard Reaction: The isovaniline-derived cyclobutanone is dissolved in anhydrous THF and cooled to 0 °C. The 3,4,5-trimethoxyphenylmagnesium bromide solution is added dropwise, and the reaction is stirred until completion.

-

Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude tertiary alcohol.

-

Deoxygenation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a reducing agent, such as triethylsilane and trifluoroacetic acid, to remove the hydroxyl group.

-

Purification: The final cis- and trans-1,3-disubstituted cyclobutane products are separated and purified by column chromatography.

A scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, a key component of the RORγt inverse agonist TAK-828F, has also been developed, featuring a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.

II. Biological Activity and Quantitative Data

Novel cyclobutane dicarboxylic acids have demonstrated promising activity in various therapeutic areas, particularly in oncology. The rigid cyclobutane core serves to lock conformation, which can lead to enhanced binding affinity and selectivity for biological targets.

Anticancer Activity

Combretastatin A4 Analogs:

To overcome the metabolic instability of the cis-stilbene bridge in the natural product combretastatin A4, researchers have synthesized cyclobutane-containing analogs. These compounds replace the double bond with a 1,3-disubstituted cyclobutane ring, thereby preventing cis-trans isomerization. The cytotoxic activity of these analogs has been evaluated against human cancer cell lines.

| Compound | Cell Line | IC50 (µM)[1] |

| cis-analog | HepG2 (Hepatocarcinoma) | 7[1] |

| SK-N-DZ (Neuroblastoma) | 6[1] | |

| trans-analog | HepG2 (Hepatocarcinoma) | ≈13[1] |

| SK-N-DZ (Neuroblastoma) | 1.7[1] | |

| Combretastatin A4 | HepG2 (Hepatocarcinoma) | 0.009[1] |

| SK-N-DZ (Neuroblastoma) | 0.005[1] | |

| Doxorubicin | HepG2 (Hepatocarcinoma) | 0.36[1] |

| SK-N-DZ (Neuroblastoma) | 0.4[1] |

While the cyclobutane analogs exhibited micromolar cytotoxicity, they were less potent than the parent compound, combretastatin A4. Molecular docking studies suggest that these analogs bind to the colchicine binding site of tubulin, similar to combretastatin A4.

III. Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which novel cyclobutane dicarboxylic acids exert their biological effects is crucial for their development as therapeutic agents.

Inhibition of Tubulin Polymerization

The combretastatin A4 analogs function by disrupting microtubule dynamics, a critical process in cell division. By binding to the colchicine site on β-tubulin, they inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by cyclobutane analogs of combretastatin A4.

General Synthetic Workflow for Novel Cyclobutane Dicarboxylic Acids

The discovery of new cyclobutane dicarboxylic acids often follows a structured workflow, from initial design and synthesis to biological evaluation.

Caption: A generalized workflow for the discovery of novel cyclobutane dicarboxylic acids.

IV. Conclusion and Future Directions

The exploration of novel cyclobutane dicarboxylic acids represents a promising frontier in drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse chemical libraries. While initial studies have focused on anticancer applications, the unique structural features of the cyclobutane core suggest that these compounds may hold potential in other therapeutic areas, such as inflammation and neurodegenerative diseases. Future research should focus on expanding the diversity of substituents on the cyclobutane ring, exploring a wider range of biological targets, and elucidating the structure-activity relationships that govern their therapeutic potential. The continued development of efficient and stereoselective synthetic methods will be paramount to unlocking the full potential of this intriguing class of molecules.

References

Role of benzyloxy group in organic synthesis

An In-depth Technical Guide to the Role of the Benzyloxy Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1] The benzyloxy group (BnO-), commonly referred to as the benzyl group (Bn) when protecting an alcohol, stands as one of the most versatile and widely utilized protecting groups for hydroxyl moieties.[2][3] Its popularity stems from its ease of introduction, general stability under a wide range of acidic and basic conditions, and, most importantly, its susceptibility to removal under mild, specific conditions.[4][5] This guide provides a comprehensive overview of the benzyloxy group's role, covering its introduction, cleavage, and strategic application in the synthesis of complex molecules.

The Benzyloxy Group as a Protecting Group for Alcohols

The benzyl group is employed to protect alcohols by converting them into benzyl ethers (R-O-Bn). This transformation is crucial in the synthesis of complex molecules like pharmaceuticals and natural products, where multiple hydroxyl groups may be present.[1]

Key Advantages:

-

Stability: Benzyl ethers are robust and stable towards many reagents, including strong bases, nucleophiles, and mildly acidic conditions, which would cleave other protecting groups like silyl ethers.[5][6]

-

Facile Cleavage: Despite its stability, the benzyl C-O bond can be selectively cleaved under mild reductive conditions, most commonly catalytic hydrogenolysis.[7][8] This provides an orthogonal deprotection strategy relative to acid- or base-labile protecting groups.[9][10]

-

Electronic Properties: The benzyl group is electronically neutral and does not significantly alter the reactivity of the rest of the molecule.

The general strategy for utilizing the benzyloxy protecting group is a three-step process involving protection, reaction at a different site, and deprotection.

Methods for Benzylation (Protection)

The formation of a benzyl ether from an alcohol is a cornerstone transformation. Several methods exist, with the choice depending on the substrate's sensitivity to basic or acidic conditions.

Williamson Ether Synthesis

The most common method for preparing benzyl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[7][11]

-

Mechanism: The alcohol is first deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a halide from benzyl bromide or chloride.[12]

-

Reagents:

-

Base: Sodium hydride (NaH) is frequently used for its efficacy.[13] For more sensitive substrates requiring milder conditions, bases like silver oxide (Ag₂O) can be employed, which allows for selective protection of more accessible hydroxyl groups.[13]

-

Benzylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl).[8]

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are common.[3]

-

Acid-Catalyzed Benzylation

For substrates that are unstable under basic conditions, benzylation can be achieved using benzyl trichloroacetimidate in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).[5][13]

Neutral Benzylation

Reagents like 2-benzyloxy-1-methylpyridinium triflate (the "Dudley reagent") allow for the benzylation of a wide range of alcohols under neutral conditions upon warming, avoiding both strong acids and bases.[13]

| Method | Reagents | Conditions | Substrate Suitability | Reference(s) |

| Williamson | R-OH, NaH, BnBr | Anhydrous DMF, 0 °C to RT | General, for base-stable substrates | [13],[7] |

| Mild Williamson | R-OH, Ag₂O, BnBr | DMF, RT | Diols, selective protection | [13] |